molecular formula C5H12OS B1581746 4-(Methylthio)butanol CAS No. 20582-85-8

4-(Methylthio)butanol

Cat. No. B1581746
Key on ui cas rn: 20582-85-8
M. Wt: 120.22 g/mol
InChI Key: JNTVUHZXIJFHAU-UHFFFAOYSA-N
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Patent
US09173887B2

Procedure details

4-(Methylthio)butan-1-ol (721 mg, 6.0 mmol) was dissolved in methanol (15 mL) and cooled to 0° C. in an ice bath. 2KHSO5.KHSO4.K2SO4 (4057 mg, 6.60 mmol), dissolved in water (15 mL), was added dropwise over a 10 minute period. Upon completion of addition, the reaction mixture was removed from the ice bath and warmed to room temperature and stirred for one hour. The reaction mixture was diluted with water (15 mL) and extracted with ethyl acetate (50 mL). The aqueous layer was concentrated to dryness, and the residue was diluted with dichloromethane, stirred 30 minutes and filtered. The filtrate was concentrated to give the title compound as a clear oil (825 mg, 90%).
Quantity
721 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
K2SO4
Quantity
4057 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
CS[CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[OH:8][S:9]([O-:12])(=O)=O.[K+].[CH3:14]O>O>[CH3:14][S:9]([CH2:3][CH2:4][CH2:5][CH2:6][OH:7])(=[O:12])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
721 mg
Type
reactant
Smiles
CSCCCCO
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Step Three
Name
K2SO4
Quantity
4057 mg
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a 10 minute period
Duration
10 min
ADDITION
Type
ADDITION
Details
Upon completion of addition
CUSTOM
Type
CUSTOM
Details
the reaction mixture was removed from the ice bath
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated to dryness
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane
STIRRING
Type
STIRRING
Details
stirred 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 825 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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